molecular formula C18H38Na2O8S2 B1494634 Disodium;decyl sulfate;octyl sulfate CAS No. 85338-42-7

Disodium;decyl sulfate;octyl sulfate

Cat. No.: B1494634
CAS No.: 85338-42-7
M. Wt: 492.6 g/mol
InChI Key: SOSKGLKPINIUNY-UHFFFAOYSA-L
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Description

Sodium decyl sulfate (C₁₀H₂₁SO₄Na) and sodium octyl sulfate (C₈H₁₇SO₄Na) are anionic surfactants belonging to the sodium alkyl sulfate family. These compounds feature hydrophobic alkyl chains (10 and 8 carbons, respectively) and a hydrophilic sulfate head group. Their amphiphilic nature enables applications in detergency, emulsification, and biochemical studies. Sodium decyl sulfate and sodium octyl sulfate are structurally analogous to the widely used sodium dodecyl sulfate (SDS, C₁₂) and sodium tetradecyl sulfate (STS, C₁₄), differing primarily in alkyl chain length, which governs their physicochemical and biological behaviors .

Properties

CAS No.

85338-42-7

Molecular Formula

C18H38Na2O8S2

Molecular Weight

492.6 g/mol

IUPAC Name

disodium;decyl sulfate;octyl sulfate

InChI

InChI=1S/C10H22O4S.C8H18O4S.2Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;1-2-3-4-5-6-7-8-12-13(9,10)11;;/h2-10H2,1H3,(H,11,12,13);2-8H2,1H3,(H,9,10,11);;/q;;2*+1/p-2

InChI Key

SOSKGLKPINIUNY-UHFFFAOYSA-L

SMILES

CCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCOS(=O)(=O)[O-].[Na+].[Na+]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Disodium;decyl sulfate;octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding alcohols and sulfuric acid derivatives .

Comparison with Similar Compounds

Comparative Analysis with Similar Alkyl Sulfates

Micellar Properties and Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) decreases with increasing alkyl chain length due to enhanced hydrophobic interactions. This trend is consistent across homologous sodium alkyl sulfates:

Compound Alkyl Chain Length CMC (Approx.) Aggregation Number
Sodium octyl sulfate C₈ ~130 mM 20–30
Sodium decyl sulfate C₁₀ ~30–40 mM 40–60
Sodium dodecyl sulfate C₁₂ ~8 mM 60–80
Sodium tetradecyl sulfate C₁₄ ~2 mM 80–100

Key Findings :

  • Sodium octyl sulfate has the highest CMC, requiring higher concentrations for micelle formation compared to longer-chain analogs .
  • Aggregation numbers (micelle size) increase with chain length, following the power law $ N \propto n^{g} $, where $ n $ is the carbon number and $ g \approx 0.2-0.25 $ .
Swarming Inhibition in Proteus

Inhibition of bacterial swarming is chain-length-dependent:

  • Sodium tetradecyl sulfate (STS, C₁₄) exhibited the highest efficacy among alkyl sulfates, followed by sodium decyl sulfate (C₁₀) and sodium octyl sulfate (C₈) .
  • Phenethyl alcohol (PEA), a non-surfactant inhibitor, showed intermediate efficacy between C₈ and C₁₀ sulfates .
Compound Swarming-Inhibitory Concentration (SIC) GIC/SIC Ratio
Sodium octyl sulfate Higher SIC Lower
Sodium decyl sulfate Intermediate SIC Moderate
Sodium tetradecyl sulfate Lowest SIC Highest
Enzyme Inhibition (Bovine Liver Glutamate Dehydrogenase)
  • Sodium decyl sulfate (C₁₀) and longer analogs act as uncompetitive inhibitors , while sodium octyl sulfate (C₈) exhibits mixed inhibition kinetics .

Protein Structural Effects

Both compounds induce non-native α-helical intermediates in β-lactoglobulin at acidic pH, with longer chains (e.g., C₁₀) stabilizing these conformations more effectively than C₈ .

Emulsion Stabilization

  • In microcrystalline cellulose (MCC)-stabilized emulsions , sodium octyl sulfate (C₈) and decyl sulfate (C₁₀) destabilize droplets when combined with cationic surfactants (e.g., CTAB). Restabilization requires additional CTAB, with C₁₀ showing stronger disruptive effects than C₈ .

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